molecular formula C19H24N4O2 B2883528 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797717-93-1

4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2883528
CAS No.: 1797717-93-1
M. Wt: 340.427
InChI Key: APBFOGPLBIDGRU-UHFFFAOYSA-N
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Description

4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1797717-93-1) is a synthetic small molecule with a molecular formula of C19H24N4O2 and a molecular weight of 340.4 g/mol . This compound features a benzamide scaffold linked to a piperidine-substituted pyrimidine ring, a structural motif common in medicinal chemistry research. Compounds containing such pharmacophores are frequently investigated for their potential to interact with various biological enzymes and proteins, including viral enzymes and kinase targets . The presence of the piperidine and pyrimidine functionalities may contribute to enhanced membrane permeability and bioavailability, making it a valuable scaffold for exploring structure-activity relationships in drug discovery . This product is provided with high purity and is intended for research applications such as hit-to-lead optimization, biochemical assay development, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-ethoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFOGPLBIDGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be described by the following molecular formula:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.32 g/mol

This compound features a benzamide core substituted with an ethoxy group and a pyrimidine moiety linked via a piperidine ring, which contributes to its biological activity.

The biological activity of 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies have indicated that this compound may act as an antagonist or inhibitor of certain receptors or enzymes, leading to downstream effects on cell proliferation and apoptosis.

Target Receptors

Research indicates that compounds with similar structures often target:

  • Muscarinic Receptors : Involved in neurological functions and potential treatments for cognitive disorders.
  • Kinase Inhibitors : Affecting pathways related to cancer cell proliferation.

Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of benzamide derivatives, including 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide. For instance, compounds structurally related to this compound have shown significant efficacy against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)12.5PARP1 Inhibition
Compound BHeLa (Cervical Cancer)8.0Apoptosis Induction
4-Ethoxy CompoundA549 (Lung Cancer)TBDTBD

Neuroprotective Effects

In models of neurodegenerative diseases, derivatives of this compound have demonstrated protective effects on neuronal cells, potentially through modulation of neurotransmitter systems.

Case Studies

  • Case Study on Tumor Cell Proliferation : A study assessed the effects of a related compound on tumor cell proliferation using MTT assays. Results indicated that the compound significantly inhibited proliferation in a dose-dependent manner, with an IC50 value suggesting strong anti-tumor potential .
  • Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that administration of similar benzamide derivatives resulted in improved cognitive function and reduced neuroinflammation, suggesting potential therapeutic benefits for neurodegenerative conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Pyrimidine and Piperidine/Piperazine Modifications

The compound’s pyrimidine-piperidine linkage distinguishes it from analogs with alternative heterocycles or substituents:

  • Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide): Replaces the piperidine group with a methylpiperazine, enhancing solubility and kinase selectivity .
  • Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-yl)-3-(trifluoromethyl)benzamide): Incorporates a trifluoromethyl group on the benzamide, likely improving metabolic stability and target affinity .
  • Compound 18 (): Features a thieno[3,2-d]pyrimidine core with a thiophene substituent, broadening hydrophobic interactions in the NNIBP (non-nucleoside inhibitor binding pocket) .
Benzamide Substituents

The ethoxy group in the target compound contrasts with common substituents in analogs:

  • Trifluoromethyl (Flumbatinib) : Introduces strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration .
  • Methylpiperazinyl (Imatinib) : Improves aqueous solubility via protonation at physiological pH .

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs. Piperazine : Piperidine (target compound) may reduce off-target effects compared to piperazine (imatinib), as piperazine’s basic nitrogen increases solubility but may alter kinase selectivity .
  • Ethoxy vs. Halogen Substituents : Ethoxy’s electron-donating nature could weaken hinge-binding compared to dichloro analogs () but reduce cytotoxicity .
  • Heterocyclic Extensions: Thieno-pyrimidine cores (–4) exhibit enhanced π-π stacking in hydrophobic channels, a feature absent in the target compound .

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Routes :

  • Step 1 : Prepare the pyrimidinyl-piperidinyl intermediate via condensation of 4-(piperidin-1-yl)pyrimidin-2-amine with ethoxymethylenemalonic ester, followed by cyclization under high-temperature conditions (e.g., 250°C in diphenyl oxide/biphenyl) .
  • Step 2 : Couple the intermediate with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) to form the benzamide .
    • Optimization Strategies :
  • Temperature : Maintain 60–80°C during coupling to minimize side reactions .
  • Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol for >95% purity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

  • 1H NMR :

  • Ethoxy group: δ 1.4 ppm (triplet, CH3), δ 4.0 ppm (quartet, OCH2).
  • Piperidine protons: δ 1.5–1.7 ppm (multiplet, CH2), δ 2.5–2.7 ppm (multiplet, NCH2).
  • Aromatic protons: δ 7.2–8.1 ppm (pyrimidine and benzamide rings) .
    • 13C NMR :
  • Amide carbonyl: ~167 ppm.
  • Pyrimidine carbons: 155–160 ppm .
    • ESI-MS : Molecular ion [M+H]+ at m/z 397.2 (C21H26N4O2) .
    • IR : Strong C=O stretch at ~1650 cm⁻¹ .

Advanced Questions

Q. How can researchers analyze contradictory biological activity data across different studies involving this compound?

  • Data Validation :

  • Purity : Confirm compound integrity via HPLC (retention time ~8.2 min, C18 column, 70:30 methanol/water) .
  • Solubility : Test in DMSO and PBS to ensure consistency across assays .
    • Structural Comparisons :
  • Piperidine vs. morpholine/pyrrolidine analogs: Piperidine’s rigid structure may enhance target binding specificity, explaining activity discrepancies .
    • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and MIC thresholds to reduce variability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance the compound’s pharmacological profile?

  • Substituent Modifications :

  • Ethoxy group : Replace with methoxy (increases lipophilicity) or fluorine (enhances metabolic stability) .
  • Piperidine ring : Substitute with smaller amines (e.g., pyrrolidine) to assess steric effects on target binding .
    • In Silico Modeling :
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) .
    • Bioassay Correlation :
  • Test analogs in enzyme inhibition assays (IC50) and compare with computational predictions. Use ANOVA to validate significance (p < 0.05) .

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